molecular formula C10H9BrO2 B1314748 2-Bromo-5-methoxy-1-indanone CAS No. 29278-11-3

2-Bromo-5-methoxy-1-indanone

Cat. No. B1314748
CAS RN: 29278-11-3
M. Wt: 241.08 g/mol
InChI Key: VDAOMAGKUNHGSS-UHFFFAOYSA-N
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Description

“2-Bromo-5-methoxy-1-indanone” is a halogenated indanone . It can be obtained via bromination of 1-indanone .


Synthesis Analysis

The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Chemical Reactions Analysis

2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .

Scientific Research Applications

  • Reformatsky Reaction Development : A study by Scherkenbeck & Siegel, 2005 developed a safe process for the Reformatsky reaction involving 5-methoxy-1-indanone, which was scaled up from the lab to the pilot plant.

  • Optical Purity Determination : Research by Boyd, Sharma, & Smith, 1983 focused on the synthesis and optical purity determination of various compounds derived from 2-Bromo-1-hydroxyindan and 5-methoxy-1-indanone.

  • Synthesis of Indanone Derivatives : A study conducted by Chatterjee & Banerjee, 1970 detailed the synthesis of 4-methyl-5-methoxyindan-1-one, exploring various cyclization methods and their outcomes.

  • Investigation of Indanone Reactions : Allisson, Büchi, & Michaelis, 1966 examined the reactions of secondary amines with 2-bromo-1-indanones and their implications in synthesizing different amino compounds.

  • Monoamine Oxidase Inhibitors : Research by Nel et al., 2016 focused on the synthesis of 2-heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase, a potential treatment for Parkinson's disease.

  • Synthesis of Oxygenated Compounds : Etomi et al., 2008 documented the regioselective construction of oxygenated compounds through Diels-Alder reactions using dioxygenated indanone-type compounds.

  • Study of Indanone Reduction Products : Sam, Alwani, & Aparajithan, 1965 prepared several 2-pyridylmethylene-1-indanones and investigated their reduction products.

  • Microbiological Transformations : In a study by Wieglepp, Hoyer, & Kieslich, 1973, 5-methoxy-2-(5-nitrofurfuryliden)-1-indanone was examined for its microbiological transformations.

  • Energetic Characterization of Indanone Derivatives : Silva, Lima, & Ribeiro da Silva, 2018 conducted an energetic study on various indanone derivatives, including 6-methoxy-1-indanone.

  • Chemistry of Pyrido[4,3-]Carbazoles : Popplestone & Sainsbury, 1983 explored synthetic approaches to 6 H -9-methoxy-5, 11-dimethylpyrido[4,3- b ] fluorene, including reactions with 6-methoxyindanone.

Safety And Hazards

Safety measures for handling 2-Bromo-5-methoxy-1-indanone include ensuring adequate ventilation, wearing personal protective equipment/face protection, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .

properties

IUPAC Name

2-bromo-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAOMAGKUNHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472229
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-1-indanone

CAS RN

29278-11-3
Record name 2-bromo-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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